![molecular formula C17H15FN4O B4436033 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4436033.png)
1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
描述
1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用机制
1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide selectively inhibits mutant forms of EGFR, including the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR inhibitors. By inhibiting EGFR signaling, 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide induces apoptosis and inhibits cell proliferation in NSCLC cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have minimal effects on normal cells and tissues, which may result in fewer side effects compared to other cancer treatments. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide.
实验室实验的优点和局限性
One advantage of 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is its specificity for mutant forms of EGFR, which allows for targeted treatment of NSCLC. However, one limitation is the development of resistance to 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, which may require the use of combination therapies to overcome.
未来方向
For 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide research include the development of combination therapies to overcome resistance, the investigation of biomarkers to predict response to treatment, and the exploration of 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in other cancer types. Additionally, the use of 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in combination with immunotherapy may provide a promising avenue for the treatment of NSCLC.
科学研究应用
1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide showed promising results in patients with advanced NSCLC who had developed resistance to first-generation EGFR inhibitors. In a subsequent phase II trial, 1-(2-fluorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide demonstrated a response rate of 61% in patients with EGFR T790M mutation-positive NSCLC.
属性
IUPAC Name |
1-(2-fluorophenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-12-16(17(23)21(2)13-8-4-3-5-9-13)19-20-22(12)15-11-7-6-10-14(15)18/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJICAYHRZYXATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)N(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。